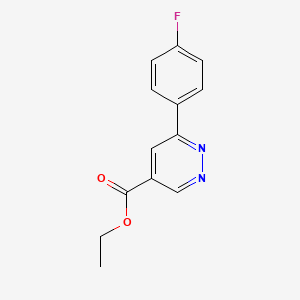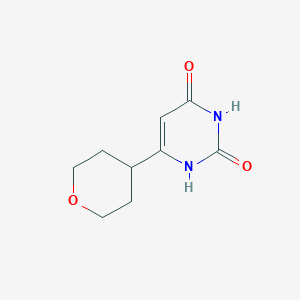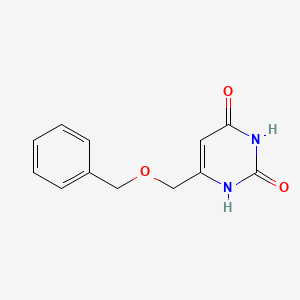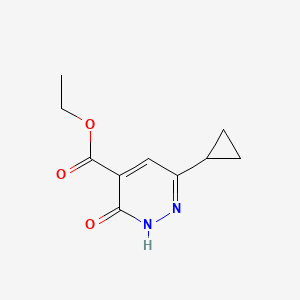
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate
Descripción general
Descripción
The compound “Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate” is a complex organic molecule. It contains an ethyl group, a difluoromethyl group, a methyl group, and a phenyl group attached to a nicotinate (or pyridine carboxylate) core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the ethyl, methyl, and phenyl groups, and the addition of the difluoromethyl group . The exact methods would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring . The presence of the difluoromethyl group could introduce interesting electronic properties, as fluorine atoms are highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups . The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The difluoromethyl group could also be involved in various reactions, particularly if conditions allow for the formation of a carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar difluoromethyl group and the nonpolar phenyl group could affect its solubility, and the size and shape of the molecule could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate and related compounds serve as crucial intermediates in organic synthesis, enabling the formation of novel heterocyclic compounds and derivatives with potential applications in various fields. For example, the synthesis of hydroxy lamine derivatives through condensation and cyclization processes leads to new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one, which have further chemical and possibly pharmacological applications (Markova et al., 1970). Similarly, phosphine-catalyzed annulation reactions utilize ethyl 2-methyl-2,3-butadienoate, a related compound, for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of ethyl nicotinate derivatives in synthetic organic chemistry (Zhu et al., 2003).
Corrosion Inhibition
Derivatives of ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate, such as pyranopyrazole derivatives, have been investigated for their corrosion inhibition properties on mild steel, useful in industrial pickling processes. These compounds exhibit high efficiency and adherence to the Langmuir adsorption isotherm, demonstrating their potential as corrosion inhibitors (Dohare et al., 2017).
Synthesis of Disperse Dyes
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate derivatives have been used in the synthesis of monoazo disperse dyes, highlighting their utility in dye chemistry. These dyes, derived from nicotinic acid derivatives, exhibit good yields and are characterized by their unique structural properties, including crystal structure analysis (Alnajjar et al., 2013).
Peptide Synthesis
In the realm of peptide chemistry, ethyl groups on related compounds like 4-[(diethylphosphono)difluoromethyl]-D,L-phenylalanine have been efficiently removed using S N 2-type acidic reagents, facilitating the solid-phase synthesis of SH2-binding peptides. This demonstrates the compound's relevance in synthesizing peptides with specific functional groups, highlighting its significance in biochemical research and drug development (Otaka et al., 1993).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules . If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Safety and Hazards
Direcciones Futuras
The study of this compound could open up new avenues in various fields, depending on its properties and applications. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it’s a useful reagent in chemical reactions, it could find applications in synthetic chemistry .
Propiedades
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-3-21-16(20)14-10(2)19-13(9-12(14)15(17)18)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBXDKAZWWUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)

![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)




![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)